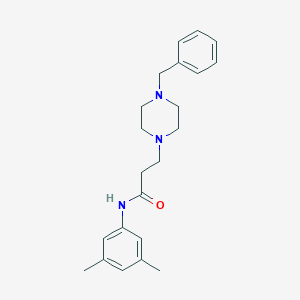

3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide, also known as BZP, is a psychoactive drug that belongs to the class of piperazine derivatives. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. Despite its potential for abuse, BZP has also been studied for its scientific research applications. In

Mechanism of Action

3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide works by blocking the reuptake of dopamine and serotonin in the brain, which leads to an increase in their levels. This results in a euphoric and stimulating effect, which is why 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide is often used as a recreational drug. 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide also has an affinity for certain serotonin receptors, which may contribute to its therapeutic effects.

Biochemical and Physiological Effects

3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide has been shown to increase heart rate, blood pressure, and body temperature in both humans and animals. It also has a stimulant effect on the central nervous system, which can lead to increased alertness, energy, and sociability. However, 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide can also cause negative side effects such as nausea, vomiting, and anxiety.

Advantages and Limitations for Lab Experiments

3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide has several advantages for lab experiments, including its well-established synthesis method and its ability to selectively target dopamine and serotonin receptors. However, 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide also has limitations, such as its potential for abuse and its negative side effects. Researchers must also take into account ethical considerations when studying 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide, as it is a controlled substance in many countries.

Future Directions

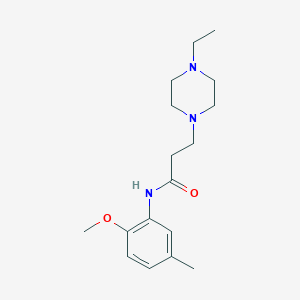

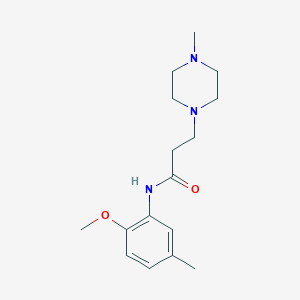

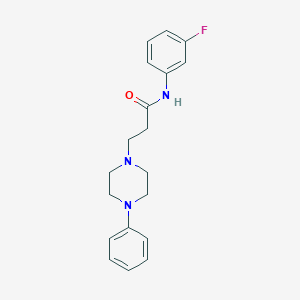

There are several future directions for 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide research, including the development of 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide analogs with improved therapeutic properties and the investigation of 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide's effects on different neurotransmitter systems. 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide's potential as a tool for studying the neurobiology of addiction and mood disorders also warrants further investigation. Additionally, the use of 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide in combination with other drugs for therapeutic purposes should be explored. Overall, 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide research has the potential to contribute to our understanding of the brain and the development of new treatments for various conditions.

Synthesis Methods

3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide can be synthesized by reacting benzyl chloride with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate, N-benzylpiperazine, can then be reacted with 3,5-dimethylbenzoyl chloride to yield 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide. This synthesis method has been well-documented in the literature and can be modified to produce 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide analogs with different chemical properties.

Scientific Research Applications

3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide has been studied for its potential as a therapeutic agent for various conditions such as depression, anxiety, and Parkinson's disease. In animal models, 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide has been shown to increase dopamine and serotonin levels in the brain, which are neurotransmitters that play a role in mood regulation. 3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide has also been studied for its potential as an analgesic, as it has been shown to reduce pain in animal models.

properties

Product Name |

3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide |

|---|---|

Molecular Formula |

C22H29N3O |

Molecular Weight |

351.5 g/mol |

IUPAC Name |

3-(4-benzylpiperazin-1-yl)-N-(3,5-dimethylphenyl)propanamide |

InChI |

InChI=1S/C22H29N3O/c1-18-14-19(2)16-21(15-18)23-22(26)8-9-24-10-12-25(13-11-24)17-20-6-4-3-5-7-20/h3-7,14-16H,8-13,17H2,1-2H3,(H,23,26) |

InChI Key |

LHXCSPHKYSASPA-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)C |

Canonical SMILES |

CC1=CC(=CC(=C1)NC(=O)CCN2CCN(CC2)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

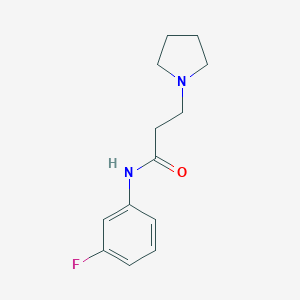

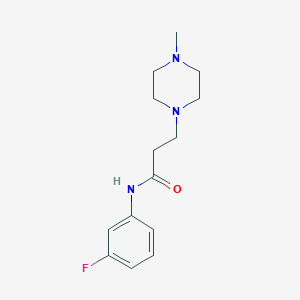

![1-[3-(2-Methoxy-5-methylanilino)-3-oxopropyl]-4-piperidinecarboxamide](/img/structure/B248009.png)

![3-[4-(2-hydroxyethyl)piperazin-1-yl]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248011.png)

![3-[benzyl(methyl)amino]-N-(2-methoxy-5-methylphenyl)propanamide](/img/structure/B248013.png)

![Ethyl 1-[3-(3-fluoroanilino)-3-oxopropyl]-4-piperidinecarboxylate](/img/structure/B248020.png)

![3-[benzyl(ethyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248023.png)

![N-(3-Fluoro-phenyl)-3-[4-(2-methoxy-phenyl)-piperazin-1-yl]-propionamide](/img/structure/B248024.png)

![1-[2-(3-Fluoro-phenylcarbamoyl)-ethyl]-piperidine-3-carboxylic acid ethyl ester](/img/structure/B248025.png)

![3-[(cyclopropylmethyl)(propyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248027.png)

![3-[butyl(methyl)amino]-N-(3-fluorophenyl)propanamide](/img/structure/B248031.png)